molecular formula C14H15FO4 B1406278 (1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid CAS No. 1704050-88-3

(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid

Cat. No. B1406278
CAS RN: 1704050-88-3
M. Wt: 266.26 g/mol
InChI Key: FCRBLYOJURQBKG-GLXQMMQGSA-N
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Description

This compound is a cyclopentane carboxylic acid derivative with a fluorine atom and a phenylmethoxycarbonyl group attached. The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine and phenylmethoxycarbonyl groups onto a cyclopentane carboxylic acid backbone. This could potentially be achieved through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered cyclopentane ring, with the fluorine and phenylmethoxycarbonyl groups causing deviations from planarity due to their size and electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and the electron-donating phenyl group. The carboxylic acid could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding inhalation or skin contact and using personal protective equipment .

Future Directions

The study and application of chiral compounds is a vibrant field in chemistry. Future research could explore the synthesis of this compound, its reactivity, and potential applications .

properties

IUPAC Name

(1R,2R)-2-fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c15-12-7-10(6-11(12)13(16)17)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10?,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBLYOJURQBKG-GLXQMMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CC1C(=O)OCC2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid
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(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid
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Reactant of Route 6
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